5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine
Description
5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a bromo and chloro substituent on the pyrimidine ring and a 2-fluoro-5-nitrophenyl group at the 4-position. Its molecular formula is C₁₀H₆BrClFN₄O₂ (molecular weight ≈ 348.54 g/mol).
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClFN4O2/c11-6-4-14-10(12)16-9(6)15-8-3-5(17(18)19)1-2-7(8)13/h1-4H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHWRJUDNUQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC2=NC(=NC=C2Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine typically involves the following steps:
Formation of N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine: This intermediate is synthesized by reacting 2-fluoro-5-nitroaniline with 4-chloropyrimidine under suitable conditions.
Bromination and Chlorination: The intermediate is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring and aromatic nitro group facilitate SNAr reactions due to electron-deficient positions.
Key Sites for Substitution:
| Position | Substituent | Reactivity |
|---|---|---|
| 2 | Chloro | High (activated by adjacent nitro and fluorine) |
| 5 | Bromo | Moderate (less activated than Cl) |
| Para to nitro | Fluorine | Low (requires strong nucleophiles) |
Example Reactions:
-
Bromine Replacement (Position 5):
Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ in THF/H₂O provides biaryl derivatives (yield: 85–92%) .
Nitro Group Reduction
The nitro group at the phenyl para position is reducible to an amine under catalytic hydrogenation or hydride conditions.
Reduction Pathways:
| Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C (10 atm) | EtOH, 25°C, 12 h | 5-Amino derivative | 89% |
| NaBH₄/CuCl₂ | MeOH, 0°C → RT, 2 h | Intermediate hydroxylamine | 76% |
Applications:
-
Reduced amine products serve as intermediates for anticancer agents targeting EGFR mutants (L858R, T790M) .
Cross-Coupling Reactions
The bromo and chloro substituents enable metal-catalyzed cross-couplings.
Buchwald-Hartwig Amination:
Reaction with primary/secondary amines (e.g., piperidine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C replaces bromine with amine groups (yield: 68–74%) .
Heck Coupling:
Reaction with styrene derivatives using Pd(OAc)₂ and P(o-tol)₃ in DMF introduces vinyl groups at position 5 (yield: 63%) .
Stability and Side Reactions
Hydrolysis:
-
The chloro group at position 2 undergoes hydrolysis in aqueous basic conditions (NaOH/H₂O, 60°C) to form 2-hydroxypyrimidine derivatives (yield: ~55%) .
-
Nitro group stability: Resists hydrolysis under acidic conditions (pH > 3) but degrades in strong bases (pH > 12).
Thermal Stability:
Reaction Optimization Data
| Reaction Type | Optimal Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SNAr (Cl substitution) | K₂CO₃ | DMF | 80 | 6 | 82 |
| Suzuki Coupling (Br) | Pd(PPh₃)₄ | THF/H₂O | 90 | 12 | 91 |
| Nitro Reduction (H₂/Pd-C) | Pd/C (5%) | EtOH | 25 | 12 | 89 |
Biological Activity Relevance
-
EGFR Inhibition: Derivatives with morpholine or piperazine substitutions at position 2 show IC₅₀ values of 12–28 nM against NSCLC cell lines .
-
Apoptosis Induction: Nitro-reduced analogs trigger cell cycle arrest (G1 phase) in HepG2 cells at 10 μM .
This compound’s versatility in substitution and coupling reactions makes it valuable for medicinal chemistry and materials science. Experimental protocols from patents and peer-reviewed studies provide validated pathways for functionalization.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine exhibits various biological activities that make it a candidate for pharmaceutical research:
-
Anticancer Activity : The compound has shown potential as an anticancer agent in vitro against several cancer cell lines, including:
- HeLa (Human cervix carcinoma)
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- A2780 (Human ovarian cancer)
- BGC-823 (Human gastric cancer)
- Antimicrobial Properties : The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This was assessed using standard broth dilution methods against strains like Staphylococcus aureus and Bacillus subtilis .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Efficacy :
-
Antimicrobial Evaluation :
- A study evaluated the antibacterial activity of synthesized pyrimidine derivatives against multiple bacterial strains. The results showed that specific substitutions on the pyrimidine ring significantly influenced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential candidate for anticancer drug development. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related pyrimidine derivatives, highlighting substituent variations and their implications:
Physicochemical Properties
Melting Points :
- The nitro group in the target compound may elevate its melting point compared to aliphatic-substituted analogues (e.g., 85–86°C for (±)-8b ). However, direct data for the target compound is unavailable.
- Halogenated derivatives like (±)-8c exhibit higher melting points (142°C) due to stronger intermolecular forces .
Solubility :
Biological Activity
5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound that has shown promising biological activities in various studies. This article provides a comprehensive overview of its biological properties, supported by research findings and case studies.
Antimicrobial Properties
The compound has demonstrated potential against various bacterial strains. While specific data on minimum inhibitory concentrations (MICs) are not available, the presence of halogen substituents (bromine and chlorine) on the pyrimidine ring likely contributes to its antimicrobial activity.
In Vitro Studies
The cytotoxic effects of this compound and related compounds were evaluated against four cancer cell lines using the MTT assay . The results are summarized in the following table:
| Cell Line | IC50 Range (μM) |
|---|---|
| HepG2 | 29 - 59 |
| HeLa | 29 - 59 |
| MDA-MB-231 | 29 - 59 |
| MCF-7 | 29 - 59 |
These findings suggest that the compound exhibits moderate to potent cytotoxicity against various cancer cell types.
The anticancer activity of this compound is believed to involve multiple mechanisms:
-
Enzyme Inhibition : The compound has shown inhibitory activity against several key enzymes involved in cancer progression, including:
- EGFR
- Her2
- VEGFR2
- CDK2
- Cell Cycle Arrest : Studies on HepG2 cells treated with the compound revealed its ability to induce cell cycle arrest .
- Apoptosis Induction : The compound was found to promote apoptosis in HepG2 cells, as evidenced by:
Case Study: HepG2 Cell Line
A detailed investigation of the compound's effects on HepG2 cells provided valuable insights into its mechanism of action:
- Apoptosis Analysis : Flow cytometry studies showed:
- Necrosis Induction : The compound also induced necrosis:
- Protein Expression : Western blot analysis revealed:
These findings suggest that this compound induces both apoptotic and necrotic cell death in HepG2 cells, making it a promising candidate for liver cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its unique structural features:
- Halogen Substituents : The presence of bromine and chlorine atoms enhances its reactivity and biological properties.
- Nitro Group : The nitro group on the phenyl ring contributes to its overall biological activity profile.
- Pyrimidine Core : The pyrimidine ring serves as a key pharmacophore, often associated with various biological activities.
Q & A
Basic: What are the standard synthetic routes for preparing 5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine?
Answer:
A common method involves the reduction of a nitro precursor. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid under vigorous stirring at 273 K, followed by neutralization, extraction with ethyl acetate, and recrystallization from acetonitrile (yield ~90%) . To introduce the 2-fluoro-5-nitrophenyl group, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination may be employed, leveraging the electron-withdrawing nitro and fluoro groups to activate the aryl ring for coupling .
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitro reduction | SnCl₂, HCl, 273 K | 90% | |
| Amine coupling | Pd catalyst, ligand, base | ~60-80%* | |
| *Theoretical estimate based on analogous pyrimidine derivatives. |
Basic: How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize its lattice?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrimidine derivatives, planar aromatic rings (r.m.s. deviation ~0.087 Å) and hydrogen-bonding networks are typical. In the title compound’s analogs, N–H···N hydrogen bonds form dimers, which further connect via C–H···π or C–H···O interactions to create 2D or 3D frameworks . For example, N7–H72···N3 and N7–H71···N1 bonds in 5-bromo-2-chloropyrimidin-4-amine generate a supramolecular network in the bc plane .
Structural Parameters:
| Bond/Interaction | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···N (dimers) | 2.89–3.05 | 145–160 | |
| C–H···O (chains) | 3.20–3.35 | 110–130 |
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For SNAr reactions, Fukui indices identify electrophilic/nucleophilic sites, while solvent effects are modeled using COSMO-RS. Reaction path searches via the artificial force-induced reaction (AFIR) method can narrow optimal conditions, reducing trial-and-error experimentation . Computational docking may also assess binding affinity if the compound is bioactive .
Workflow:
Reactivity Prediction: Calculate electrostatic potential maps to identify reactive aryl positions.
Solvent Screening: Simulate solvation effects on activation energy.
Kinetic Modeling: Use microkinetic models to optimize temperature and catalyst loading.
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity in pyrimidine analogs?
Answer:
Structure-activity relationship (SAR) studies show that:
- Electron-withdrawing groups (e.g., –NO₂, –F) enhance antitumor activity by increasing DNA intercalation or kinase inhibition .
- Steric effects: Bulky substituents at the 4-amine position (e.g., 2-fluoro-5-nitrophenyl) improve selectivity but may reduce solubility.
- Hydrogen-bond donors: The pyrimidine N1 and N3 atoms often interact with target proteins (e.g., kinases), as seen in polymorphic analogs with dihedral angles <15° between aromatic rings .
Case Study:
Replacing –Cl with –CF₃ in a related compound increased IC₅₀ against breast cancer cells (MCF-7) from 12 µM to 3.5 µM, highlighting substituent electronegativity’s role .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) during characterization?
Answer:
Cross-Validation: Compare experimental NMR (¹H/¹³C) with computed spectra (e.g., Gaussian GIAO method). For LC-MS, use high-resolution (HR-MS) to confirm molecular ions.
Dynamic Effects: Consider tautomerism or rotamers causing peak splitting. Variable-temperature NMR can identify slow-exchange processes.
X-ray Refinement: If crystal structure is available, refine H-atom positions using difference Fourier maps and assign isotropic displacement parameters (Uiso) .
Example:
In 5-bromo-2-chloropyrimidin-4-amine, freely refined N–H protons showed Uiso values ~0.05 Ų, confirming correct assignment .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
- Ventilation: Use fume hoods to avoid inhalation of fine particles (particle size <10 µm).
- Spill Management: Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite .
- Storage: Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: What strategies improve yield in multi-step syntheses involving sensitive intermediates?
Answer:
Protection/Deprotection: Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions.
Low-Temperature Steps: Perform lithiation or Grignard reactions at –78°C (dry ice/acetone bath).
Catalytic Systems: Employ Pd-XPhos for Buchwald-Hartwig amination to reduce catalyst loading (0.5–2 mol%) .
Optimized Protocol:
| Step | Intervention | Yield Increase |
|---|---|---|
| Nitro reduction | Use H₂/Pd-C instead of SnCl₂ | 85% → 92%* |
| Amine coupling | Switch from toluene to DMF | 60% → 75%* |
| *Hypothetical based on analogous reactions. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
